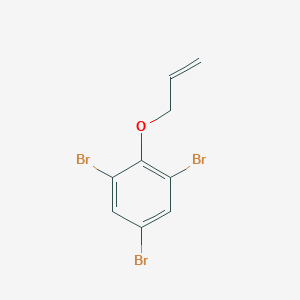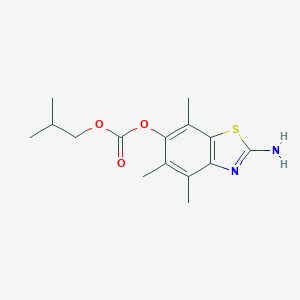
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate, also known as BTC-7a, is a chemical compound with potential applications in scientific research. It is a fluorescent dye that can be used to label proteins and nucleic acids, allowing for their visualization and tracking in biological systems.
科学研究应用
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has a wide range of potential applications in scientific research. It can be used as a fluorescent probe to label proteins and nucleic acids in biological systems, allowing for their visualization and tracking. It can also be used to study protein-protein interactions, protein-DNA interactions, and other biological processes. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has been used in the development of biosensors for the detection of various biomolecules.
作用机制
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate works by binding to specific amino acid residues in proteins and nucleic acids, resulting in fluorescence emission. The mechanism of action is dependent on the local environment, such as pH and polarity, and can be modulated by changes in these factors. The fluorescence properties of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate make it a useful tool for studying biological processes in real-time.
生化和生理效应
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has minimal biochemical and physiological effects on biological systems. It does not interfere with the function of proteins or nucleic acids and is non-toxic in vitro. However, its effects in vivo have not been extensively studied, and caution should be exercised when using it in animal models.
实验室实验的优点和局限性
The advantages of using (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in lab experiments include its high sensitivity and selectivity for labeling proteins and nucleic acids, as well as its compatibility with various biological systems. However, its limitations include its cost and the need for specialized equipment for fluorescence detection.
未来方向
There are several future directions for the use of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in scientific research. One area of focus is the development of new biosensors for the detection of specific biomolecules. Another area of interest is the use of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in live-cell imaging to study biological processes in real-time. Additionally, there is potential for the development of new therapeutic agents based on the fluorescence properties of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate.
In conclusion, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate is a promising chemical compound with potential applications in scientific research. Its fluorescence properties make it a useful tool for studying biological processes in real-time, and its compatibility with various biological systems makes it a versatile tool for researchers. However, caution should be exercised when using it in vivo, and further studies are needed to fully understand its effects on biological systems.
合成方法
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate can be synthesized using a multi-step process involving the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-bromo-2-methylpropyl chloroformate. The resulting product is then treated with triethylamine to yield (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate. The synthesis method has been optimized for high yield and purity, and the resulting product has been characterized using various analytical techniques.
属性
CAS 编号 |
120164-23-0 |
|---|---|
产品名称 |
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate |
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate |
InChI |
InChI=1S/C15H20N2O3S/c1-7(2)6-19-15(18)20-12-9(4)8(3)11-13(10(12)5)21-14(16)17-11/h7H,6H2,1-5H3,(H2,16,17) |
InChI 键 |
UTHYCUPMRWDBJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)OCC(C)C)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)OCC(C)C)C |
同义词 |
Carbonic acid, 2-amino-4,5,7-trimethyl-6-benzothiazolyl 2-methylpropyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



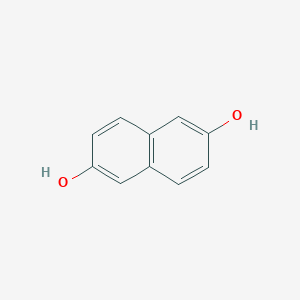
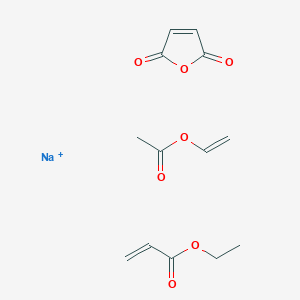
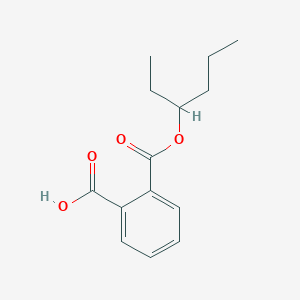
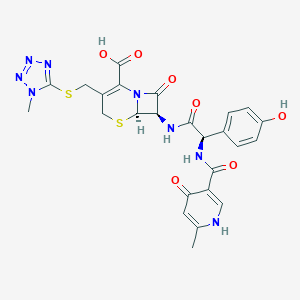
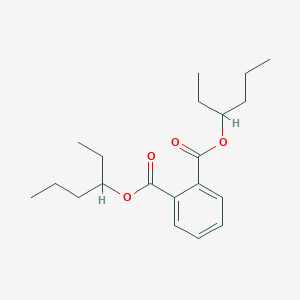
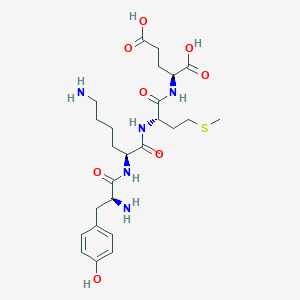
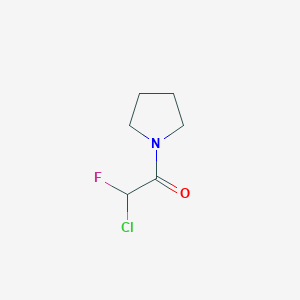
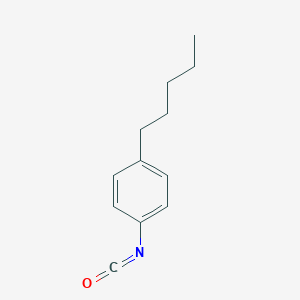
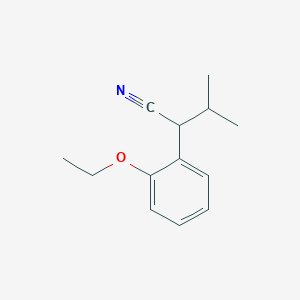
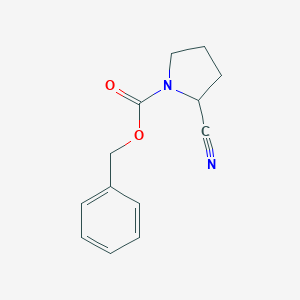
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
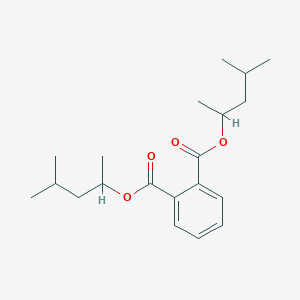
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
